Valilactone: A Technical Guide for Researchers
Valilactone: A Technical Guide for Researchers
CAS Number: 113276-96-3
This technical guide provides an in-depth overview of Valilactone, a potent inhibitor of esterase and fatty acid synthase (FAS).[1][2] It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activity, and relevant experimental methodologies.
Chemical Properties
Valilactone, also known as (-)-Valilactone, is a complex molecule with the IUPAC name 1-((2S,3R)-3-hexyl-4-oxooxetan-2-yl)heptan-2-yl formyl-L-valinate.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of Valilactone
| Property | Value | Source |
| CAS Number | 113276-96-3 | [1][2] |
| Molecular Formula | C22H39NO5 | [1][2] |
| Molecular Weight | 397.56 g/mol | [1] |
| Appearance | Crystalline Solid | [2] |
| Purity | ≥98% | [2] |
| Synonyms | (-)-Valilactone | [1][2] |
Table 2: Computed Physicochemical Properties of Valilactone
| Property | Value | Source |
| Exact Mass | 397.2828 g/mol | [1] |
| XLogP3 | 6.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 15 | [3] |
| Tautomer Count | 2 | [3] |
| Topological Polar Surface Area | 81.7 Ų | [3] |
| Heavy Atom Count | 28 | [3] |
| Complexity | 480 | [3] |
Table 3: Solubility of Valilactone
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 25 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
Biological Activity
Valilactone is a known inhibitor of both esterase and fatty acid synthase (FAS).[1][2] Its inhibitory activities are summarized in the table below.
Table 4: Inhibitory Activity of Valilactone
| Target | IC50 | Cell Line/Organism | Source |
| Hog Liver Esterase | 29 ng/mL | - | [5] |
| Hog Pancreas Lipase | 0.14 ng/mL | - | [5] |
| Fatty Acid Synthase (FAS) | 0.30 µM | - | [5] |
| MDA-MB-231 Breast Cancer Cells | 10.5 µM | MDA-MB-231 | [5] |
Experimental Protocols
Enantioselective Total Synthesis of Valilactone
A key publication outlining this synthetic strategy is:
-
Wu, Y. et al. An Expeditious Enantioselective Total Synthesis of Valilactone. J. Org. Chem.2006 , 71 (15), 5748–5751.
Fatty Acid Synthase (FAS) Inhibition Assay
A general protocol for determining the inhibitory activity of compounds against fatty acid synthase involves monitoring the oxidation of NADPH spectrophotometrically.
Materials:
-
Purified fatty acid synthase (FAS)
-
Potassium phosphate buffer (pH 7.0)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test inhibitor (e.g., Valilactone) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.
-
Add the purified FAS enzyme to the reaction mixture.
-
Add the test inhibitor at various concentrations to the cuvettes. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Esterase Inhibition Assay
A common method for measuring esterase inhibition utilizes a chromogenic substrate, such as p-nitrophenyl acetate (pNPA).
Materials:
-
Esterase enzyme (e.g., from porcine liver)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
Test inhibitor (e.g., Valilactone) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a solution of the esterase enzyme in Tris-HCl buffer.
-
Add the test inhibitor at various concentrations to the wells of a microplate. A vehicle control should be included.
-
Add the esterase solution to each well and incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the pNPA substrate to each well.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Detailed experimental evidence specifically elucidating the signaling pathways directly modulated by Valilactone is currently limited in the available scientific literature. However, as an inhibitor of fatty acid synthase, its mechanism of action in cancer cells is likely linked to the disruption of lipid metabolism, which is crucial for tumor growth and survival.
Inhibition of FAS leads to a depletion of fatty acids necessary for membrane synthesis and energy storage. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can have cytotoxic effects. The downstream consequences of FAS inhibition by other molecules have been shown to impact major signaling pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. It is plausible that Valilactone exerts its anti-cancer effects through similar mechanisms.
Hypothetical Experimental Workflow for Investigating Valilactone's Effect on Signaling Pathways
To investigate the specific signaling pathways affected by Valilactone, a researcher could employ the following workflow:
Figure 1. A hypothetical experimental workflow to elucidate the signaling pathways affected by Valilactone.
This workflow would enable the identification of key proteins and genes whose expression or phosphorylation status is altered by Valilactone treatment, thereby mapping the affected signaling cascades and elucidating its molecular mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Valilactone | C22H39NO5 | CID 195004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
